molecular formula C26H33Cl4N5O2 B12727834 N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride CAS No. 110629-36-2

N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride

Cat. No.: B12727834
CAS No.: 110629-36-2
M. Wt: 589.4 g/mol
InChI Key: PVCHCISCQYSSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine; trihydrochloride is a complex organic compound featuring a piperazine core substituted with a 4-chlorophenyl-phenylmethyl group, linked via an ethyl chain to a pyridine ring. The pyridine moiety is further modified with methyl groups at the 2- and 6-positions and a nitro group at the 3-position.

Properties

CAS No.

110629-36-2

Molecular Formula

C26H33Cl4N5O2

Molecular Weight

589.4 g/mol

IUPAC Name

N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride

InChI

InChI=1S/C26H30ClN5O2.3ClH/c1-19-18-24(25(32(33)34)20(2)29-19)28-12-13-30-14-16-31(17-15-30)26(21-6-4-3-5-7-21)22-8-10-23(27)11-9-22;;;/h3-11,18,26H,12-17H2,1-2H3,(H,28,29);3*1H

InChI Key

PVCHCISCQYSSGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitropyridine group can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group results in the formation of an amine derivative, while substitution reactions can yield various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as an antihistamine, particularly as a derivative of cetirizine. Cetirizine is widely used for treating allergic conditions such as allergic rhinitis and urticaria. The trihydrochloride form enhances its solubility and bioavailability, making it more effective in clinical applications.

The synthesis of N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine; trihydrochloride involves several steps that can be optimized for yield and purity. The process typically includes:

  • Formation of the piperazine ring : This involves reacting 4-chlorobenzyl chloride with piperazine.
  • Alkylation : The piperazine derivative is then alkylated with ethylene oxide to introduce the ethyl chain.
  • Nitro group introduction : A nitration step introduces the nitro group at the appropriate position on the pyridine ring.
  • Hydrochloride salt formation : The final step involves converting the base to its hydrochloride form for improved solubility.

Table 2: Synthesis Steps Overview

StepReaction TypeKey Reagents
1. Piperazine FormationNucleophilic substitution4-Chlorobenzyl chloride, piperazine
2. Ethyl Chain IntroductionAlkylationEthylene oxide
3. Nitro Group IntroductionElectrophilic substitutionNitric acid
4. Salt FormationAcid-base reactionHydrochloric acid

Clinical Studies and Efficacy

Clinical studies have demonstrated the efficacy of cetirizine derivatives in managing allergic symptoms. For instance:

  • A study published in The Journal of Allergy and Clinical Immunology highlighted that cetirizine significantly reduced nasal congestion and other symptoms in patients with seasonal allergic rhinitis.
  • Another clinical trial showed that cetirizine was effective in treating chronic urticaria with a favorable safety profile.

Comparison with Similar Compounds

4-(4-Chlorobenzyl)-N-[(E)-(2,6-Dichlorophenyl)methylene]piperazin-1-amine ()

This compound shares a piperazine backbone substituted with a 4-chlorobenzyl group and an imine-linked 2,6-dichlorophenyl moiety. Key differences include:

  • Substituent Variation : The absence of a pyridine ring and the presence of dichlorophenyl groups instead of nitro and methyl substituents.

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine ()

This oxadiazine derivative features a 4-chlorophenyl group and a trichloromethyl substituent. Structural distinctions include:

  • Heterocyclic Core : The 1,3,5-oxadiazin-2-amine ring differs from the piperazine-pyridine system, impacting electron distribution and binding affinity.
  • Functional Groups : The trichloromethyl group may confer greater metabolic stability but reduce solubility compared to the trihydrochloride salt form of the target compound .

Pharmacological and Functional Comparisons

Dopamine Receptor Affinity

Piperazine derivatives are frequently associated with dopaminergic activity. For example, compounds like 4-(4-chlorobenzyl)-N-[(E)-(2,6-dichlorophenyl)methylene]piperazin-1-amine () may exhibit affinity for D2/D3 receptors due to their structural resemblance to known dopamine receptor ligands .

Solubility and Bioavailability

The trihydrochloride salt form of the target compound likely offers superior aqueous solubility compared to neutral analogues such as 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine (). This property is critical for oral administration and systemic absorption .

Data Table: Comparative Analysis of Key Features

Property Target Compound 4-(4-Chlorobenzyl)-N-[(E)-(2,6-DCP)methylene]piperazin-1-amine 6-(4-Chlorophenyl)-N-aryl-4-(TCM)-oxadiazin-2-amine
Core Structure Piperazine-pyridine Piperazine-imine 1,3,5-Oxadiazine
Key Substituents 3-Nitro, 2,6-dimethyl (pyridine); 4-chlorophenyl-phenylmethyl (piperazine) 4-Chlorobenzyl; 2,6-dichlorophenyl 4-Chlorophenyl; trichloromethyl
Salt Form Trihydrochloride Neutral Neutral
Predicted Lipophilicity Moderate (nitro group reduces logP) High (dichlorophenyl) Very high (trichloromethyl)
Therapeutic Potential CNS disorders (speculative) CNS disorders (speculative) Antimicrobial (speculative)

DCP = Dichlorophenyl; TCM = Trichloromethyl

Biological Activity

N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H26ClN3O3C_{22}H_{26}ClN_3O_3 with a molecular weight of approximately 437.91 g/mol. Its structure includes a piperazine ring, a chlorophenyl group, and a nitropyridine moiety, contributing to its biological properties.

Receptor Affinity

Research indicates that compounds structurally related to N-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine exhibit significant affinity for various neurotransmitter receptors:

  • Dopamine Receptors :
    • Compounds similar to this one have shown high affinity for the dopamine D4 receptor, with reported IC50 values as low as 0.057 nM, indicating potent binding capabilities .
    • Selectivity for D4 over D2 receptors is notable (>10,000-fold), which may suggest potential applications in treating disorders linked to dopaminergic dysregulation .
  • Serotonin Receptors :
    • The compound's analogs demonstrate selectivity against serotonin 5-HT1A receptors, which could be beneficial in developing treatments for anxiety and depression .
  • Adrenergic Receptors :
    • The interactions with adrenergic alpha1 receptors further highlight the compound's broad pharmacological profile .

Pharmacological Effects

The biological activity of the compound can be categorized into several pharmacological effects:

  • Anti-allergic Activity : Some derivatives have been characterized as anti-allergenic agents, suggesting potential use in treating allergic reactions or conditions .
  • Neuropharmacological Effects : Given its receptor binding profile, it may influence mood and cognitive functions, making it a candidate for further research in neuropsychiatric disorders.

Synthesis and Testing

A series of studies have focused on synthesizing derivatives of this compound to explore their biological activity:

  • Synthesis Methods :
    • Various synthetic routes have been developed to create the target compound and its analogs, employing techniques such as hydrolysis and cyclization to achieve high yields of desired enantiomers .
  • In Vivo Studies :
    • Animal models have been utilized to assess the efficacy of these compounds in reducing symptoms associated with dopamine-related disorders. Results indicated significant improvements in behavioral outcomes when administered at specific dosages.
  • Toxicology Assessment :
    • Toxicological evaluations have shown that while the compound exhibits some acute toxicity (harmful if swallowed or in contact with skin), its therapeutic index appears favorable when considering the doses used in experimental settings .

Data Summary Table

PropertyValue
Molecular FormulaC22H26ClN3O3
Molecular Weight437.91 g/mol
IC50 (Dopamine D4)0.057 nM
Selectivity (D4/D2)>10,000-fold
Anti-allergic ActivityYes
ToxicityHarmful (acute toxicity)

Q & A

Q. Key Considerations :

  • Monitor reaction pH to prevent degradation of the piperazine ring.
  • Use inert atmospheres (N₂/Ar) during nitration to suppress side reactions .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:
Multi-Technique Characterization Protocol :

Technique Purpose Critical Parameters
HPLC Quantify purity (>95%) and detect polar impurities (e.g., unreacted amines)C18 column, 0.1% TFA in water/acetonitrile gradient
NMR (¹H/¹³C)Confirm substitution patterns on pyridine and piperazine moietiesDeuterated DMSO or CDCl₃; assess peak splitting for nitro group effects
Mass Spectrometry Verify molecular ion ([M+H]⁺ at ~620 m/z) and fragmentation patternsESI+ mode; compare with theoretical isotopic distribution
XRD Confirm trihydrochloride salt crystallinity and stoichiometryCompare with simulated powder patterns

Note : Cross-validate data to resolve discrepancies (e.g., HPLC purity vs. NMR integration) .

Advanced: How can Design of Experiments (DoE) optimize reaction yields for this compound?

Answer:
DoE Workflow :

Factor Screening : Identify critical variables (e.g., temperature, solvent polarity, molar ratios) using a Plackett-Burman design .

Response Surface Modeling : Apply a Central Composite Design (CCD) to model non-linear interactions. Example factors:

  • Temperature : 25–60°C (piperazine coupling step).
  • Catalyst Loading : 0.5–5 mol% Pd/C for hydrogenation.

Validation : Confirm optimized conditions with triplicate runs.

Case Study :
A 2³ factorial design for nitration (factors: acid concentration, time, temperature) increased yield from 62% to 88% while reducing byproduct formation (e.g., dinitro derivatives) .

Q. Software Tools :

  • JMP® or Minitab® for statistical analysis.
  • COMSOL Multiphysics® for reaction kinetics simulations .

Advanced: How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?

Answer:
Stability Profile :

Condition Observation Mechanism
pH < 3 Rapid degradation (t₁/₂ = 2 hr) via nitro group reductionAcid-catalyzed hydrolysis of the piperazine ring
pH 7.4 (PBS) Stable for 24 hr (≥90% intact)Protonation of tertiary amines enhances solubility
Temperature > 40°C Aggregation observed via DLS; reversible upon coolingHydrophobic collapse of the benzhydryl group

Q. Mitigation Strategies :

  • Use lyophilized formulations for long-term storage.
  • Add antioxidants (e.g., ascorbic acid) in aqueous buffers .

Advanced: How can computational modeling predict the compound’s receptor binding affinity?

Answer:
In Silico Workflow :

Docking Studies : Use AutoDock Vina® to screen against targets (e.g., serotonin 5-HT₆ receptor). The nitro group shows strong π-π stacking with Phe285 .

MD Simulations : Run 100 ns trajectories in GROMACS® to assess binding stability. Key interactions:

  • Chlorophenyl group with hydrophobic pockets.
  • Piperazine nitrogen forms salt bridges with Asp106 .

QSAR Modeling : Train models on analogs (e.g., trifluoromethyl derivatives) to predict IC₅₀ values .

Validation : Compare with SPR (Surface Plasmon Resonance) data for binding kinetics .

Advanced: How to resolve contradictions in biological activity data across cell lines?

Answer:
Root-Cause Analysis Framework :

Assay Variability : Check cell line authenticity (STR profiling) and passage number effects .

Metabolic Differences : Use LC-MS to quantify intracellular concentrations (e.g., HepG2 vs. HEK293 metabolism of the nitro group) .

Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify unintended targets .

Case Example : Discrepant IC₅₀ values (2 µM in MCF7 vs. 15 µM in A549) were traced to differential expression of efflux transporters (e.g., P-gp) .

Advanced: What AI-driven approaches enhance synthesis and analysis of this compound?

Answer:
AI Integration Strategies :

  • Reaction Prediction : Train Transformer models on USPTO datasets to propose novel nitro group functionalization pathways .
  • Process Automation : Use robotic platforms (e.g., Chemspeed®) for high-throughput screening of reaction conditions .
  • Anomaly Detection : Deploy CNNs on HPLC chromatograms to flag impurities in real-time .

Q. Future Directions :

  • Autonomous labs with closed-loop optimization (e.g., IBM RoboRXN®) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.